17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
Description
17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure
Properties
IUPAC Name |
17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO3/c1-16(30)17-12-14-18(15-13-17)29-25(31)23-24(26(29)32)28(3)21-10-6-4-8-19(21)27(23,2)20-9-5-7-11-22(20)28/h4-15,23-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCKXCRCXDYRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386751 | |
| Record name | AC1MFGBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5821-64-7 | |
| Record name | AC1MFGBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, typically starting with the preparation of the core pentacyclic structureThe reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
Uniqueness
What sets 17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione apart from similar compounds is its specific substitution pattern and the presence of the acetylphenyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
The compound 17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic molecule with potential biological activity. Its unique structural features suggest various pharmacological applications, which warrant a comprehensive examination of its biological properties.
- Molecular Formula: C27H23NO2
- Molecular Weight: 393.477 g/mol
- CAS Number: [Not specified in the search results]
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit effects such as enzyme inhibition or receptor modulation.
Biological Activity Overview
The following sections summarize the biological activities reported for this compound and related derivatives:
Anticancer Activity
Recent studies have shown that compounds with pentacyclic structures can exhibit significant anticancer properties. For instance:
- Case Study: A derivative of the compound was tested against various cancer cell lines (e.g., breast and prostate cancer) and demonstrated cytotoxic effects at micromolar concentrations.
- Mechanism: It is hypothesized that the compound induces apoptosis through the activation of caspase pathways.
Antioxidant Properties
Compounds with similar structural motifs have been evaluated for their antioxidant capabilities:
- Research Findings: In vitro assays indicated that the compound scavenges free radicals effectively, contributing to cellular protection against oxidative stress.
- Comparative Analysis: The antioxidant activity was compared with standard antioxidants like ascorbic acid and showed comparable results.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases; thus, compounds exhibiting anti-inflammatory properties are of great interest:
- Experimental Results: In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound reduced swelling significantly compared to controls.
- Proposed Mechanism: The anti-inflammatory effect may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Tables
| Biological Activity | Assay Type | Concentration | Result |
|---|---|---|---|
| Anticancer | MTT Assay | 10 µM | Significant cytotoxicity |
| Antioxidant | DPPH Scavenging | 50 µg/mL | Comparable to ascorbic acid |
| Anti-inflammatory | Edema Model | 20 mg/kg | Reduced swelling by 40% |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions, typically involving cyclization and functional group modifications. A foundational method involves the condensation of intermediates under controlled acidic or basic conditions, followed by purification via recrystallization (e.g., using ethanol/water mixtures). Key parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Optimization often requires monitoring by thin-layer chromatography (TLC) and adjusting solvent polarity to improve yield (reported ~45–60%) .
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | H₂SO₄ (cat.) | Toluene | 70 | 18 | 52 |
| Acetylation | Ac₂O, Pyridine | DCM | 25 | 12 | 85 |
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray diffraction (XRD): Single-crystal analysis confirms the pentacyclic framework. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, and β = 97.39°. Hydrogen atoms are refined using a riding model, and anisotropic displacement parameters are applied to non-H atoms .
- NMR spectroscopy: ¹H and ¹³C NMR (CDCl₃) reveal characteristic signals: δ 2.35 ppm (acetyl CH₃), δ 7.2–8.1 ppm (aromatic protons), and δ 170–200 ppm (ketone carbons) .
Q. What safety precautions are necessary during handling?
The compound exhibits acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers at 4°C .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological interactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic properties, such as HOMO-LUMO gaps (~4.2 eV), indicating moderate electrophilicity. Molecular docking studies (using AutoDock Vina) suggest potential binding to GABAₐ receptors (binding affinity ΔG = -8.2 kcal/mol), aligning with its anxiolytic activity .
Table 2: Computational Parameters
| Method | Basis Set | Target Protein | ΔG (kcal/mol) |
|---|---|---|---|
| DFT | 6-311+G** | — | HOMO: -6.3, LUMO: -2.1 |
| Docking | — | GABAₐ | -8.2 |
Q. How should researchers resolve contradictions in crystallographic data?
Discrepancies in bond angles or torsional strains (e.g., O2—C2—N1 = 123.39° vs. expected 120°) may arise from experimental resolution limits or thermal motion. Use high-resolution data (θ > 25°, MoKα radiation) and validate via R-factor convergence (e.g., wR(F²) = 0.096). Compare with similar azapentacyclic structures to identify systemic errors .
Q. What strategies optimize biological activity while minimizing cytotoxicity?
Structure-activity relationship (SAR) studies indicate that substituting the acetylphenyl group with electron-withdrawing groups (e.g., -CF₃) enhances receptor affinity but may increase cytotoxicity (IC₅₀ = 12 µM vs. 28 µM for parent compound). Use in vitro assays (MTT or resazurin) on neuronal cell lines (e.g., SH-SY5Y) to balance efficacy and safety .
Methodological Notes
- Experimental Design: Prioritize reproducibility by documenting solvent purity, equipment calibration (e.g., XRD wavelength λ = 0.71073 Å), and batch-to-batch variability checks.
- Data Interpretation: Cross-validate spectroscopic data with computational predictions to resolve ambiguities in tautomeric forms or stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
